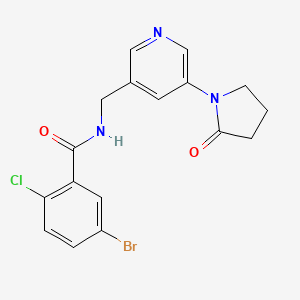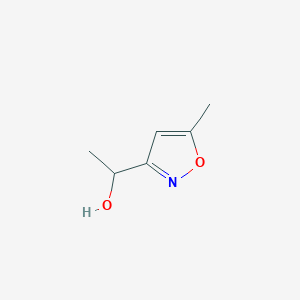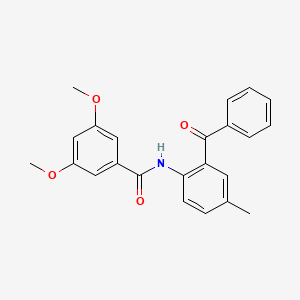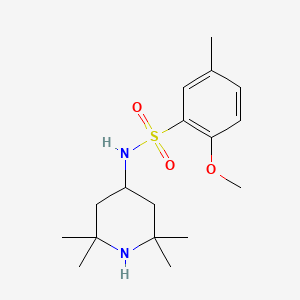
5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of 5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and kill bacteria and fungi. It has also been found to have a positive effect on the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of various diseases. However, one limitation of using this compound is its potential toxicity, which can be harmful to cells and animals.
Future Directions
There are several future directions for the study of 5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide. One potential direction is the development of new therapeutic applications for this compound. It has already shown promise in the treatment of cancer, inflammation, and infectious diseases, but further research is needed to fully explore its potential. Another direction is the development of new synthesis methods that are more efficient and cost-effective. Finally, there is a need for further research to understand the exact mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide involves the reaction of 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methylamine with 5-bromo-2-chlorobenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The final product is obtained by purification using column chromatography.
Scientific Research Applications
5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for cancer.
properties
IUPAC Name |
5-bromo-2-chloro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O2/c18-12-3-4-15(19)14(7-12)17(24)21-9-11-6-13(10-20-8-11)22-5-1-2-16(22)23/h3-4,6-8,10H,1-2,5,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXAKXBJVUXOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(3-Methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2555776.png)
![3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2555777.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2555783.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2555785.png)
![8-(4-methoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555786.png)

![2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2555789.png)
![(Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2555790.png)

![N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2555797.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2555798.png)
![3-Methoxy-N-methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2555799.png)